molecular formula C16H18N2O B5699619 N-(4-anilinophenyl)butanamide

N-(4-anilinophenyl)butanamide

Cat. No.: B5699619
M. Wt: 254.33 g/mol
InChI Key: NABWLTCVBYOHEO-UHFFFAOYSA-N
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Description

N-(4-Anilinophenyl)butanamide is a synthetic organic compound characterized by a butanamide group linked to a 4-anilinophenyl moiety.

Properties

IUPAC Name

N-(4-anilinophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-6-16(19)18-15-11-9-14(10-12-15)17-13-7-4-3-5-8-13/h3-5,7-12,17H,2,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABWLTCVBYOHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-anilinophenyl)butanamide can be synthesized through several methods. One common approach involves the reaction of 4-anilinophenylamine with butanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would likely include steps such as the purification of starting materials, controlled reaction conditions, and efficient separation techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(4-anilinophenyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N-(4-Anilinophenyl)benzamide

  • Structure : Substitutes the butanamide group with a benzamide moiety.
  • Activity: Acts as a potent DGC inhibitor, with IC50 values of 1 µM for V. cholerae VC2370 and 17.83 µM for P. aeruginosa WspR .
  • Biofilm Inhibition: Reduces biofilm formation in V. cholerae and P.
  • Mechanism : Likely targets the GGDEF domain of DGCs, interfering with cyclic di-GMP synthesis.

N-(4-Acetylphenyl)butanamide

  • Structure : Features an acetyl group instead of an aniline substituent on the phenyl ring.
  • Properties: Molecular formula C12H15NO2 (MW: 205.26). No direct biological data are available, but the acetyl group may enhance metabolic stability compared to the aniline derivative .

N-(4-Butylphenyl)butanamide

  • Structure : Replaces the aniline group with a butyl chain.
  • Properties: Molecular formula C14H21NO (MW: 219.32).

Anti-inflammatory and Antihypertensive Drugs (Sulfasalazine, Eprosartan)

  • Sulfasalazine: IC50 of 200 µM (YdeH) and 360 µM (WspR). Eprosartan: IC50 of 888 µM (YdeH) and 170 µM (WspR) .
  • Comparison: N-(4-anilinophenyl)benzamide exhibits 100–500-fold higher potency than these drugs, highlighting the importance of aromatic/amide interactions in DGC inhibition.

Comparative Data Table

Compound Molecular Formula Key Substituents IC50 (µM) Biofilm Inhibition
N-(4-Anilinophenyl)butanamide Not reported Butanamide, Aniline Not reported Not tested
N-(4-Anilinophenyl)benzamide C19H16N2O Benzamide, Aniline 1 (VC2370), 17.83 (WspR) Yes
N-(4-Acetylphenyl)butanamide C12H15NO2 Butanamide, Acetyl Not reported Not tested
N-(4-Butylphenyl)butanamide C14H21NO Butanamide, Butyl Not reported Not tested
Sulfasalazine C18H14N4O8S Sulfonamide, Azo 200–360 Moderate

Mechanistic and Structural Insights

  • Aniline vs. Alkyl/Acetyl Groups: The aniline group in this compound and its benzamide analog likely facilitates π-π stacking and hydrogen bonding with DGC active sites, explaining their superior potency compared to alkyl-substituted analogs .
  • Amide Chain Length : The butanamide chain (four carbons) may offer flexibility for binding compared to benzamide’s rigid aromatic ring, but this could reduce target specificity.
  • Hydrophobicity : Alkyl chains (e.g., in N-(4-butylphenyl)butanamide) enhance lipophilicity but may limit aqueous solubility, a trade-off critical for drug bioavailability .

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